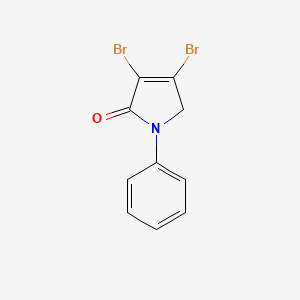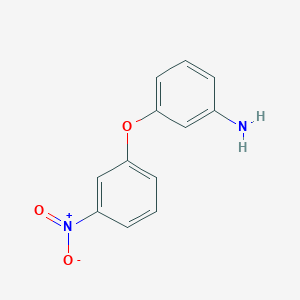
3-(3-Nitrophenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Nitrophenoxy)aniline is an organic compound with the molecular formula C12H10N2O3 It consists of an aniline group substituted with a nitrophenoxy group at the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenoxy)aniline typically involves the nitration of aniline derivatives followed by coupling reactions. One common method is the nitration of 3-aminophenol to form 3-nitrophenol, which is then reacted with aniline under specific conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Nitrophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Electrophiles such as halogens or sulfonic acids.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-(3-Aminophenoxy)aniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(3-Nitrophenoxy)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-(3-Nitrophenoxy)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or activator of specific enzymes or receptors, influencing cellular processes .
Comparaison Avec Des Composés Similaires
3-(4-Nitrophenoxy)aniline: Similar structure but with the nitro group at the para position.
3-Nitroaniline: Lacks the phenoxy group, making it less complex.
Uniqueness: 3-(3-Nitrophenoxy)aniline is unique due to the specific positioning of the nitro and phenoxy groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H10N2O3 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
3-(3-nitrophenoxy)aniline |
InChI |
InChI=1S/C12H10N2O3/c13-9-3-1-5-11(7-9)17-12-6-2-4-10(8-12)14(15)16/h1-8H,13H2 |
Clé InChI |
OAMWOWUHPSHJRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B15230932.png)
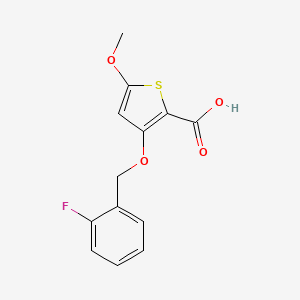
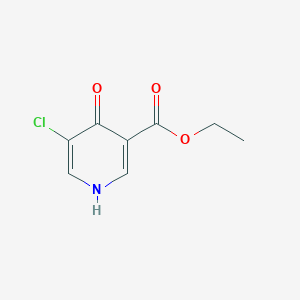
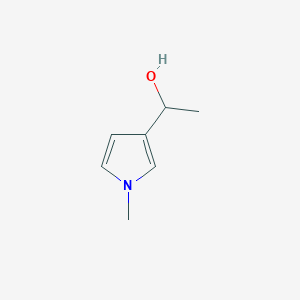
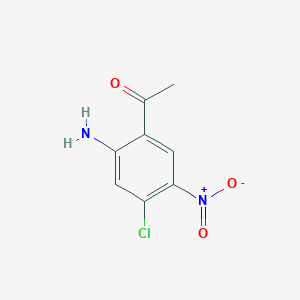
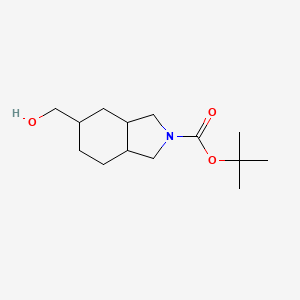
![(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15230982.png)
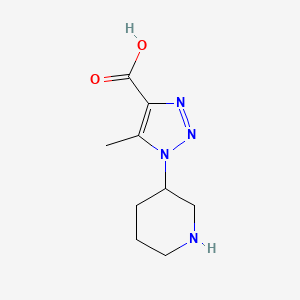
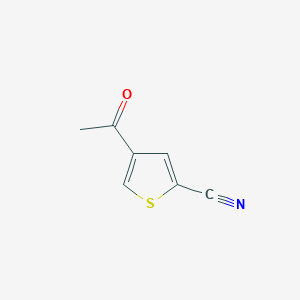

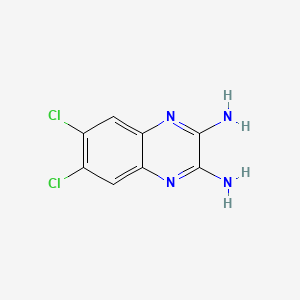
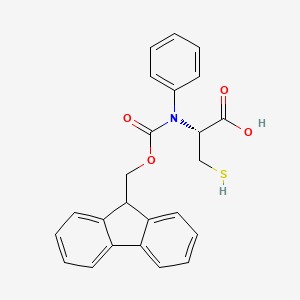
![tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15231031.png)
